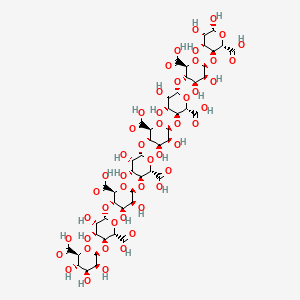
Glucosinalbate (potassium)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glucosinalbate (potassium) is a naturally occurring compound found in plants of the Brassicaceae family, such as broccoli, cabbage, and radish. It is a type of glucosinolate, which are sulfur- and nitrogen-containing glycosides. These compounds are known for their role in plant defense mechanisms and their potential health benefits for humans .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of glucosinalbate (potassium) typically involves the extraction from plant sources. One common method is the use of solid-phase extraction (SPE) with dimethylaminopropyl (DEA)-based weak anion exchange cartridges. This method is efficient and allows for the extraction and purification of glucosinolates from plant tissues .
Industrial Production Methods
Industrial production of glucosinalbate (potassium) often involves large-scale extraction from Brassicaceae plants. The process includes harvesting the plants, followed by extraction using solvents such as methanol or water. The extracted glucosinolates are then purified using techniques like ion-exchange chromatography .
Chemical Reactions Analysis
Types of Reactions
Glucosinalbate (potassium) undergoes several types of chemical reactions, including:
Hydrolysis: Catalyzed by the enzyme myrosinase, resulting in the formation of isothiocyanates, thiocyanates, and nitriles.
Oxidation and Reduction: These reactions can modify the side chains of glucosinolates, altering their biological activity.
Common Reagents and Conditions
Myrosinase: An enzyme that catalyzes the hydrolysis of glucosinolates.
Oxidizing Agents: Such as hydrogen peroxide, used in oxidation reactions.
Reducing Agents: Such as sodium borohydride, used in reduction reactions.
Major Products Formed
Isothiocyanates: Known for their antimicrobial and anticancer properties.
Thiocyanates: Have various biological activities.
Nitriles: Formed under specific conditions during hydrolysis.
Scientific Research Applications
Glucosinalbate (potassium) has a wide range of scientific research applications:
Chemistry: Used as a precursor for the synthesis of bioactive compounds.
Biology: Studied for its role in plant defense mechanisms and its effects on herbivores and pathogens.
Medicine: Investigated for its potential anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Used in the development of natural pesticides and biofumigants.
Mechanism of Action
The biological activity of glucosinalbate (potassium) is primarily due to its hydrolysis products. When the plant tissue is damaged, myrosinase enzyme comes into contact with glucosinalbate, leading to the formation of isothiocyanates, thiocyanates, and nitriles. These compounds exert their effects by interacting with various molecular targets and pathways, including:
Antimicrobial Activity: Disrupting microbial cell membranes and inhibiting enzyme activity.
Anticancer Activity: Inducing apoptosis and inhibiting cell proliferation.
Comparison with Similar Compounds
Glucosinalbate (potassium) is unique among glucosinolates due to its specific side chain structure. Similar compounds include:
Sinigrin: Precursor to allyl isothiocyanate.
Glucotropaeolin: Precursor to benzyl isothiocyanate.
Gluconasturtiin: Precursor to phenethyl isothiocyanate.
These compounds share similar hydrolysis pathways but differ in their side chains, leading to variations in their biological activities and applications.
Properties
Molecular Formula |
C15H20KNO9S2 |
|---|---|
Molecular Weight |
461.6 g/mol |
IUPAC Name |
potassium;[(E)-[2-(4-hydroxyphenyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylethylidene]amino]methanesulfonate |
InChI |
InChI=1S/C15H21NO9S2.K/c17-6-10-12(19)13(20)14(21)15(25-10)26-11(16-7-27(22,23)24)5-8-1-3-9(18)4-2-8;/h1-4,10,12-15,17-21H,5-7H2,(H,22,23,24);/q;+1/p-1/b16-11+;/t10-,12-,13+,14-,15+;/m1./s1 |
InChI Key |
GMMRVBVLJPVVTJ-SWKZEUNZSA-M |
Isomeric SMILES |
C1=CC(=CC=C1C/C(=N\CS(=O)(=O)[O-])/S[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O.[K+] |
Canonical SMILES |
C1=CC(=CC=C1CC(=NCS(=O)(=O)[O-])SC2C(C(C(C(O2)CO)O)O)O)O.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(2R,4S)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-3-hydroxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B15141985.png)






![(4S)-2-[6-(5-oxohexanoyloxy)-1,3-benzothiazol-2-yl]-4,5-dihydro-1,3-thiazole-4-carboxylic acid](/img/structure/B15142019.png)
![N-[9-[(2R,4S,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide](/img/structure/B15142030.png)
![2',7'-difluoro-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxylic acid](/img/structure/B15142037.png)

![1-[(2R,4R,5R)-4-chloro-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B15142066.png)

